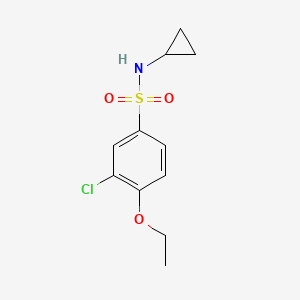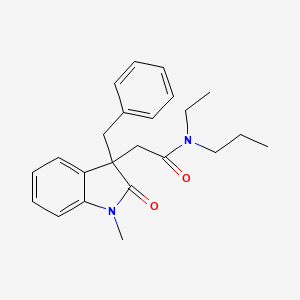![molecular formula C11H9FN4O B5303007 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond results in the inhibition or activation of the target protein or enzyme, depending on the specific application. The formation of this covalent bond can be monitored using various techniques, such as fluorescence spectroscopy and mass spectrometry.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to activate the activity of certain enzymes, such as phosphatases. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in lab experiments is its ability to selectively target specific proteins and enzymes. This allows for more precise and accurate measurements of enzyme activity and protein function. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in scientific research. One direction is the development of new drugs and therapies for various diseases, such as cancer and inflammation. Another direction is the use of this compound as a tool to study the mechanism of action of various proteins and enzymes. Additionally, this compound can be used in the development of new fluorescent probes for imaging and detection purposes.
Méthodes De Synthèse
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with ethyl acrylate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium azide and triethylamine to yield 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine. Other methods include the use of different starting materials and catalysts.
Applications De Recherche Scientifique
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown potential application in various scientific research studies. It has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe to monitor the activity of enzymes and to detect specific molecules in biological systems. Furthermore, this compound has been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
(E)-1-(3-amino-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-9-4-1-8(2-5-9)3-6-10(17)16-7-14-11(13)15-16/h1-7H,(H2,13,15)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJYQGSOWPYKE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-amino-1H-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)


![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)

![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)


![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)